
Propano-1,3-diamina; bromhidrato
Descripción general
Descripción
Propane-1,3-diamine;hydrobromide, also known as 1,3-diaminopropane hydrobromide, is a chemical compound with the molecular formula C3H10N2·HBr. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in various fields, including medical, environmental, and industrial research.
Aplicaciones Científicas De Investigación
Propane-1,3-diamine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: Acts as a stabilizer for anionic substances such as DNA and phospholipids.
Medicine: Investigated for its cardiotropic activity and potential use in antiarrhythmic and antiischemic therapies.
Industry: Used in the production of epoxy resins, cross-linking agents, and as a precursor for pharmaceuticals and agrochemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
Propane-1,3-diamine;hydrobromide, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine
Mode of Action
One study shows that propane-1,3-diamine (pda) reacts with phthalimide and its n-substituted derivatives . Both ionized and non-ionized phthalimides are reactive towards PDA . This suggests that Propane-1,3-diamine;hydrobromide may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
For instance, it participates in the aminolysis of non-ionized and ionized phthalimides . It’s also involved in the biosynthesis of homospermidine and the degradation of spermine and spermidine . These pathways could potentially be affected by Propane-1,3-diamine;hydrobromide.
Pharmacokinetics
It’s known that the compound is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . This suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propane-1,3-diamine;hydrobromide. For instance, its solubility in water and polar organic solvents suggests that it could be more effective in aqueous or polar environments . Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane-1,3-diamine;hydrobromide can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . Another method involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with propane-1,3-diamine using catalytic hydrogenation on palladium .
Industrial Production Methods
In industrial settings, propane-1,3-diamine;hydrobromide is produced by the amination of acrylonitrile followed by hydrogenation. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,3-diamine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: Isomeric with propane-1,3-diamine;hydrobromide but has different properties and applications.
1,4-Diaminobutane (Putrescine): Another diamine with a longer carbon chain and different biological roles.
1,5-Diaminopentane (Cadaverine): Similar to putrescine but with an additional carbon atom.
Uniqueness
Propane-1,3-diamine;hydrobromide is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and have diverse applications in different fields. Its ability to stabilize anionic substances and modulate ion channels makes it particularly valuable in biological and medicinal research .
Propiedades
Número CAS |
18773-03-0 |
|---|---|
Fórmula molecular |
C3H12Br2N2 |
Peso molecular |
235.95 g/mol |
Nombre IUPAC |
propane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H |
Clave InChI |
FSAFLEKOBQFCHY-UHFFFAOYSA-N |
SMILES |
C(CN)CN.Br |
SMILES canónico |
C(CN)CN.Br.Br |
Punto de ebullición |
275.9 °F at 738 mmHg (NTP, 1992) 139.80 °C. @ 760.00 mm Hg |
Densidad |
0.881 at 68 °F (NTP, 1992) - Less dense than water; will float |
Punto de inflamación |
75 °F (NTP, 1992) |
melting_point |
10 °F (NTP, 1992) -12 °C |
| 18773-03-0 | |
Descripción física |
1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992) Liquid Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] |
Números CAS relacionados |
62704-76-1 10517-44-9 (di-hydrochloride) |
Solubilidad |
Soluble (NTP, 1992) |
Sinónimos |
1,3-Diaminopropane Dihydrobromide |
Densidad de vapor |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
Presión de vapor |
11.5 [mmHg] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


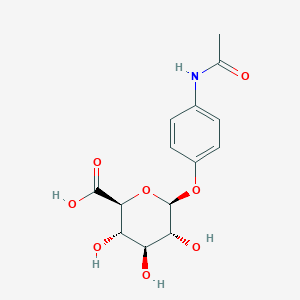
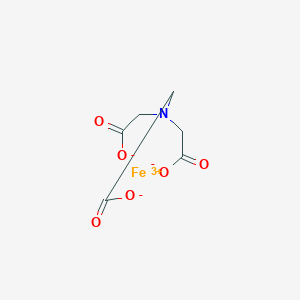
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
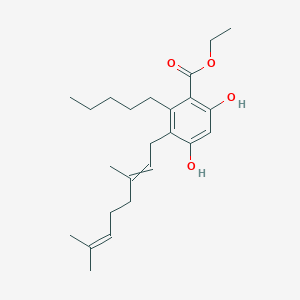
![1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE](/img/structure/B230842.png)
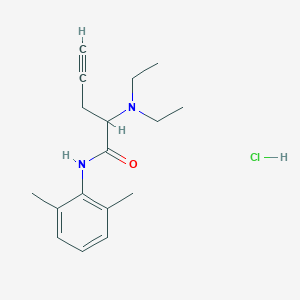
![(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one](/img/structure/B230851.png)
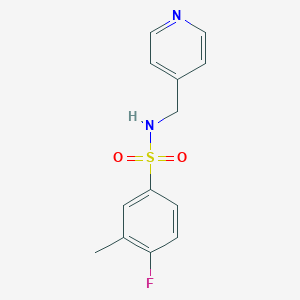
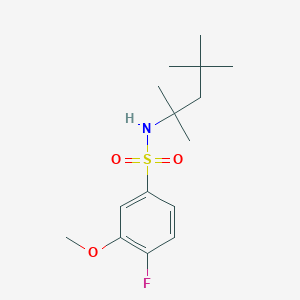
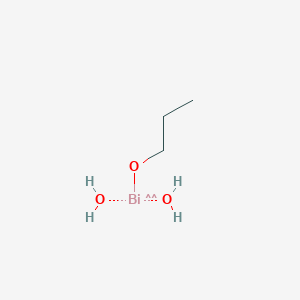
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
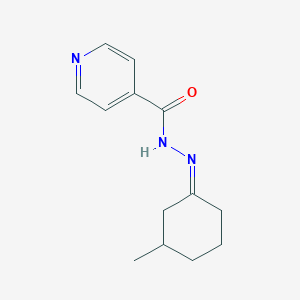
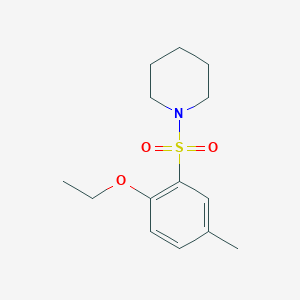
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
